molecular formula C22H21FN4O3S B2807306 3-ethyl-N-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251628-57-5

3-ethyl-N-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2807306
CAS No.: 1251628-57-5
M. Wt: 440.49
InChI Key: FEOJKYOUWDCPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core and a sulfonamide functional group. Its structure includes an ethyl substituent at the 3-position of the triazole ring, a 3-fluorophenyl group, and a 3-methoxyphenylmethyl moiety attached to the sulfonamide nitrogen. It was synthesized as part of a drug discovery program targeting Plasmodium falciparum, the malaria parasite. In vitro studies demonstrated potent antimalarial activity with an IC50 of 2.24 µM, attributed to its interaction with falcipain-2, a cysteine protease critical for parasite survival .

Properties

IUPAC Name

3-ethyl-N-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-11-10-20(15-26(21)22)31(28,29)27(18-8-5-7-17(23)13-18)14-16-6-4-9-19(12-16)30-2/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOJKYOUWDCPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-ethyl-N-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is part of a novel series of triazolo-pyridine derivatives that have garnered attention for their potential biological activities. This article explores its biological activity, focusing on antimalarial and anticancer properties, as well as its mechanism of action and synthesis.

Chemical Structure and Properties

The molecular formula of the compound is C22H21FN4O3SC_{22}H_{21}FN_{4}O_{3}S, indicating the presence of various functional groups that contribute to its biological activity. The sulfonamide group is particularly notable for its role in pharmacology.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of triazolo-pyridine sulfonamides. In a study evaluating a library of compounds against Plasmodium falciparum, the compound exhibited significant activity with an inhibitory concentration (IC50IC_{50}) of approximately 2.24 μM . This performance positions it among promising candidates for further development in antimalarial drug discovery .

Anticancer Activity

In addition to its antimalarial properties, the compound has been assessed for anticancer activity . Research into related triazole derivatives has shown that they possess cytotoxic effects against various human cancer cell lines. For instance, compounds similar to this one have demonstrated potent activity against breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines . While specific data for this compound's anticancer efficacy is limited, the structural similarities suggest potential effectiveness.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The triazolo-pyridine scaffold may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Interaction : Compounds in this class often interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways related to growth and survival .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps typical for sulfonamide derivatives. The structure-activity relationship indicates that modifications to the fluorophenyl and methoxyphenyl groups can significantly influence biological activity.

Component Modification Effect on Activity
Fluorine SubstitutionIncreased lipophilicityEnhanced bioavailability
Methoxy GroupElectron-donatingImproved binding affinity to targets

Case Studies

  • Antimalarial Screening : A study evaluated a series of triazolo-pyridine sulfonamides, including our compound, showing promising results against Plasmodium falciparum. The findings support further investigation into this chemical class as potential antimalarials.
  • Cytotoxicity Testing : Related compounds were tested on MCF-7 and Bel-7402 cell lines, revealing significant cytotoxic effects. Although direct studies on our specific compound are lacking, these results suggest a potential avenue for future research.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the triazolo-pyridine class exhibit significant anticancer activity. Specifically, studies have shown that mercapto-substituted 1,2,4-triazoles can have chemopreventive effects against various cancer types . The sulfonamide group in this compound may enhance its interaction with biological targets involved in cancer progression.

Enzyme Inhibition

Triazolo-pyridines are also known for their ability to inhibit specific enzymes that are critical in disease pathways. For instance, they may act as inhibitors of certain kinases or phosphodiesterases, which play roles in cellular signaling and proliferation . The presence of fluorine and methoxy groups can modify the binding affinity and selectivity towards these enzymes.

Antimicrobial Activity

There is emerging evidence that triazolo-pyridines possess antimicrobial properties. The unique structural features may contribute to their effectiveness against various bacterial and fungal strains. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that a series of triazolo-pyridine derivatives showed potent cytotoxicity against human cancer cell lines. The modifications on the triazole ring significantly influenced the activity levels. Compounds similar to 3-ethyl-N-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide were tested for their ability to induce apoptosis in cancer cells .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various triazolo-pyridines. It was found that certain derivatives effectively inhibited phosphodiesterase activity, leading to increased intracellular cAMP levels and subsequent cellular effects such as enhanced apoptosis in cancer cells. The structure-activity relationship was analyzed to optimize potency .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, focusing on substituents, biological activity, and applications:

Compound Name Core Structure R1 R2 (N-Substituent) R3 (N-Substituent) Activity (IC50) Application Reference
3-ethyl-N-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide [1,2,4]triazolo[4,3-a]pyridine Ethyl 3-fluorophenyl 3-methoxyphenylmethyl 2.24 µM Antimalarial
3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide [1,2,4]triazolo[4,3-a]pyridine Ethyl 3-fluorobenzyl 4-methoxyphenyl 2.24 µM Antimalarial
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [1,2,4]triazolo[4,3-a]pyridine - 3-chlorobenzyl Piperidin-1-ylsulfonyl 4.98 µM Antimalarial
3-fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide [1,2,4]triazolo[4,3-b]pyridazine Methyl 4-(3-methyltriazolo)phenyl 3-fluorophenyl N/A Undisclosed
2-{[3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine - 3-(3-fluorophenyl) 3-(trifluoromethyl)phenyl N/A Undisclosed

Key Observations

Core Heterocycle Influence :

  • The target compound and its antimalarial analogs feature a [1,2,4]triazolo[4,3-a]pyridine core, while others (e.g., ) utilize [1,2,4]triazolo[4,3-b]pyridazine. The pyridine core in the target compound may enhance binding to falcipain-2 compared to pyridazine derivatives, which lack reported antimalarial data .

Substituent Effects :

  • Ethyl Group (R1) : The ethyl substituent at the 3-position of the triazole ring is associated with higher antimalarial potency (IC50 = 2.24 µM) compared to methyl () or unsubstituted analogs .
  • Aryl Substituents (R2/R3) : The 3-fluorophenyl and 3-methoxyphenylmethyl groups in the target compound provide optimal steric and electronic properties for falcipain-2 inhibition. In contrast, the 4-methoxyphenyl substituent in the second compound () retains similar activity, suggesting tolerance for methoxy positional isomerism. However, replacing the fluorophenyl with a chlorobenzyl group (third compound) reduces potency (IC50 = 4.98 µM) .

Sulfonamide vs. Sulfanyl/Acetamide Moieties :

  • Sulfonamide-containing compounds (target compound, –2) exhibit measurable antimalarial activity, while sulfanyl-linked acetamide derivatives () lack reported biological data, indicating the critical role of the sulfonamide group for protease inhibition .

Research Findings and Implications

  • Antimalarial Activity : The target compound's IC50 of 2.24 µM positions it as a promising lead for antimalarial drug development, outperforming analogs with bulkier substituents (e.g., piperidin-1-ylsulfonyl) .
  • SAR Insights : Structure-activity relationship (SAR) studies highlight the necessity of a balanced hydrophobic/hydrophilic profile, achieved through fluorophenyl and methoxyphenyl groups, to enhance membrane permeability and target binding .
  • Unresolved Questions : Compounds with pyridazine cores (–5) require further evaluation to determine if their structural differences correlate with distinct biological targets or applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

Triazole ring formation : Cyclization of hydrazine derivatives with aldehydes/ketones under reflux (e.g., ethanol, 80°C) .

Pyridine fusion : Condensation with pyridine precursors using catalysts like p-toluenesulfonic acid in DMF .

Substituent introduction : Nucleophilic substitution for ethyl, fluorophenyl, and methoxyphenylmethyl groups (e.g., SN2 reactions with alkyl halides) .

Sulfonamide formation : Reaction of sulfonyl chlorides with amines in dichloromethane at 0–25°C .

  • Critical parameters : Temperature control (±2°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (monitored via TLC) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Primary methods :

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .
  • Mass spectrometry (HRMS) : Exact mass verification (e.g., m/z calculated for C23H22FN4O3S: 477.139) .
    • Supplementary techniques : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and IR spectroscopy for functional group validation (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Approach :

Systematic substitution : Replace ethyl with methyl/propyl groups to assess steric effects on target binding .

Fluorine positional isomers : Synthesize 2-/4-fluorophenyl analogs to evaluate electronic effects on potency .

Biological assays : IC50 determination against target enzymes (e.g., carbonic anhydrase) using fluorometric assays .

  • Data interpretation : Correlate logP (calculated via ChemDraw) with cellular permeability trends .

Q. How should contradictory data from enzymatic vs. cellular assays be resolved?

  • Case example : High in vitro enzyme inhibition (IC50 = 10 nM) but low cellular efficacy (EC50 > 1 µM).
  • Troubleshooting steps :

Solubility assessment : Measure kinetic solubility in PBS (pH 7.4) and compare with DMSO stock stability .

Metabolite screening : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify inactivation pathways .

Off-target profiling : Use kinase/GPCR panels to rule out non-specific binding .

Q. What strategies mitigate instability in aqueous buffers during pharmacological studies?

  • Solutions :

  • pH optimization : Stabilize sulfonamide group by maintaining pH 6.5–7.5 (prevents hydrolysis) .
  • Co-solvents : Use ≤10% PEG-400 or cyclodextrins to enhance solubility without precipitation .
  • Lyophilization : Prepare stable lyophilized formulations with trehalose (1:5 w/w ratio) for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.